GSPT1 Degradation Potency: MG-277 Achieves Nanomolar DC50, While MD-222 and MI-2103 Show No Activity
MG-277 potently degrades the translation termination factor GSPT1 with a DC50 of 1.3 nM in RS4;11 cells after 24-hour treatment [1]. In contrast, the PROTAC MDM2 degrader MD-222 and the MDM2 inhibitor MI-2103 exhibit no GSPT1 degradation activity under the same conditions [1]. This establishes a unique mechanism of action for MG-277 not shared by its structural analog or the parent inhibitor.
| Evidence Dimension | GSPT1 degradation potency (DC50) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | MD-222: No degradation; MI-2103: No degradation |
| Quantified Difference | Target compound induces >50% degradation at 1.3 nM; comparators show no detectable degradation |
| Conditions | RS4;11 acute leukemia cell line, 24 h treatment |
Why This Matters
This demonstrates that MG-277 possesses a distinct target degradation profile that is absent in its closest structural analog, making it essential for studies requiring GSPT1 depletion.
- [1] Yang, J.; Li, Y.; Aguilar, A.; Liu, Z.; Yang, C. Y.; Wang, S. Simple Structural Modifications Converting a Bona fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders. J. Med. Chem. 2019, 62 (21), 9471–9487. View Source
